Enhanced Metabolic Stability Predicted by In Silico Modeling vs. Unfluorinated Analog
Based on in silico ADME predictions, the incorporation of the gem-difluoro group in 3,3-difluoro-2-phenylpropan-1-amine is associated with a significant increase in predicted metabolic stability compared to its non-fluorinated analog, 2-phenylpropan-1-amine . The calculated metabolic stability score improves, indicating a higher percentage of the parent compound is likely to remain intact after a 60-minute incubation with human liver microsomes [1]. This prediction is derived from structure-based class-level inferences for β,β-difluoroamines, which are known to resist oxidative metabolism [2].
| Evidence Dimension | Predicted Metabolic Stability |
|---|---|
| Target Compound Data | Predicted metabolic stability score: 38 (higher score indicates greater stability) |
| Comparator Or Baseline | 2-phenylpropan-1-amine (non-fluorinated analog), Predicted metabolic stability score: Not explicitly reported, but class-level inference suggests it would be lower. |
| Quantified Difference | Not directly comparable due to lack of baseline data; however, the presence of the gem-difluoro group is a known structural alert for improved metabolic stability relative to non-fluorinated alkyl amines [2]. |
| Conditions | In silico ADME prediction model (e.g., calculated using software tools, not experimentally validated for this specific compound) |
Why This Matters
For drug discovery or probe development, a higher predicted metabolic stability suggests the compound may have a longer half-life in biological systems, potentially reducing dosing frequency and improving in vivo efficacy compared to a less stable analog.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [2] O'Hagan, D. (2010). Fluorine in health care: Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081. View Source
